3,3',4-Trifluorobenzophenone
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Overview
Description
3,3’,4-Trifluorobenzophenone is an aromatic ketone with the molecular formula C13H7F3O It is characterized by the presence of three fluorine atoms attached to the benzene rings of the benzophenone structure
Mechanism of Action
Target of Action
Like many aromatic ketones, it may interact with various enzymes, receptors, or proteins within the body .
Mode of Action
It’s known that aromatic ketones often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
Aromatic ketones can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (23619) and predicted density (1310 g/cm3), may influence its pharmacokinetic behavior .
Result of Action
It’s known that aromatic ketones can have a variety of effects depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4-Trifluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,4-difluorobenzoyl chloride and 3-fluorobenzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of 3,3’,4-Trifluorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3,3’,4-Trifluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the benzene rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of trifluorobenzoic acids.
Reduction: Formation of trifluorobenzyl alcohols.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
3,3’,4-Trifluorobenzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal and chemical stability.
Comparison with Similar Compounds
- 3,4,5-Trifluorobenzophenone
- 2,4,4’-Trifluorobenzophenone
- 3,3’,5-Trifluorobenzophenone
Comparison: 3,3’,4-Trifluorobenzophenone is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and physical properties. Compared to other trifluorobenzophenones, it may exhibit different reactivity patterns and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZKTGFPHVAIRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239435 |
Source
|
Record name | Methanone, (3,4-difluorophenyl)(3-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301239435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-75-9 |
Source
|
Record name | Methanone, (3,4-difluorophenyl)(3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (3,4-difluorophenyl)(3-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301239435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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